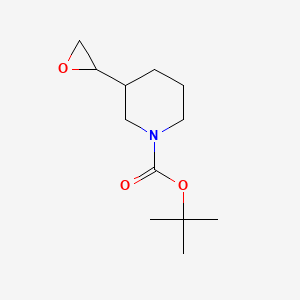

tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(oxiran-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(14)13-6-4-5-9(7-13)10-8-15-10/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKGDITZMFUCDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698724 | |

| Record name | tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405087-74-3 | |

| Record name | tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate

Foreword: The Strategic Importance of Piperidine Epoxides in Modern Drug Discovery

The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive natural products.[1] Its conformational flexibility and the ability of its nitrogen atom to engage in crucial hydrogen bonding interactions make it a privileged scaffold in drug design. When functionalized with a reactive epoxide ring, as in tert-butyl 3-(oxiran-2-yl)piperidine-1-carboxylate, the synthetic utility of the piperidine core is significantly enhanced. This epoxide serves as a versatile intermediate, enabling the introduction of diverse functionalities through nucleophilic ring-opening reactions, thereby providing access to a wide array of potential therapeutic agents, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.

This guide provides a comprehensive overview of a robust and widely applicable synthetic route to this compound. We will delve into the strategic considerations behind the chosen synthetic pathway, provide detailed, step-by-step experimental protocols, and explore the mechanistic underpinnings of the key chemical transformations.

I. Retrosynthetic Analysis and Strategic Rationale

The synthesis of this compound is most logically approached through a two-step sequence from a commercially available or readily accessible starting material. The core strategy hinges on the late-stage introduction of the epoxide functionality, a common tactic to minimize potential side reactions in earlier steps.

Our retrosynthetic analysis identifies the key disconnection at the epoxide ring, leading back to the corresponding alkene, tert-butyl 3-vinylpiperidine-1-carboxylate. This vinyl group can, in turn, be installed via a Wittig reaction on the corresponding aldehyde, tert-butyl 3-formylpiperidine-1-carboxylate. The aldehyde itself can be prepared from the corresponding alcohol, which is commercially available.

Caption: Retrosynthetic pathway for the target molecule.

This approach is advantageous due to the high reliability and functional group tolerance of both the Wittig reaction and the subsequent epoxidation. The use of the tert-butoxycarbonyl (Boc) protecting group for the piperidine nitrogen is a strategic choice, as it is stable under the conditions of both reactions and can be readily removed under acidic conditions if required for further derivatization.

II. Experimental Protocols: A Step-by-Step Guide

This section provides detailed experimental procedures for the synthesis of the target compound. All reagents and solvents should be of appropriate purity, and all reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of the Alkene Precursor, tert-Butyl 3-vinylpiperidine-1-carboxylate

The conversion of the aldehyde to the vinyl group is efficiently achieved using a Wittig reaction. This reaction involves the formation of a phosphorus ylide from a phosphonium salt, which then reacts with the aldehyde to form the alkene and triphenylphosphine oxide.

Protocol:

-

Preparation of the Phosphorus Ylide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Add a strong base, such as n-butyllithium (n-BuLi) (1.1 equivalents), dropwise to the suspension. The formation of the orange-red ylide indicates a successful reaction. Allow the mixture to stir at 0 °C for 30 minutes.

-

Wittig Reaction: Dissolve tert-butyl 3-formylpiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford tert-butyl 3-vinylpiperidine-1-carboxylate as a colorless oil.

| Reagent/Solvent | Molar Mass ( g/mol ) | Equivalents |

| tert-Butyl 3-formylpiperidine-1-carboxylate | 213.28 | 1.0 |

| Methyltriphenylphosphonium bromide | 357.23 | 1.2 |

| n-Butyllithium (n-BuLi) | 64.06 | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - |

Table 1: Key Reagents for the Wittig Reaction.

Step 2: Epoxidation of tert-Butyl 3-vinylpiperidine-1-carboxylate

The epoxidation of the vinyl group is reliably achieved using meta-chloroperoxybenzoic acid (m-CPBA). This peroxy acid delivers an oxygen atom to the double bond in a concerted, stereospecific manner.[2][3]

Protocol:

-

Reaction Setup: Dissolve tert-butyl 3-vinylpiperidine-1-carboxylate (1.0 equivalent) in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Addition of m-CPBA: Add m-CPBA (1.1-1.5 equivalents), either as a solid in portions or as a solution in DCM, dropwise to the stirred solution of the alkene. The reaction is often exothermic, so slow addition is crucial to maintain the temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

-

Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield this compound as a colorless oil.

| Reagent/Solvent | Molar Mass ( g/mol ) | Equivalents |

| tert-Butyl 3-vinylpiperidine-1-carboxylate | 211.30 | 1.0 |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 172.57 | 1.1-1.5 |

| Dichloromethane (DCM) | 84.93 | - |

Table 2: Key Reagents for the Epoxidation Reaction.

III. Mechanistic Insights: The Chemistry Behind the Synthesis

A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

The Wittig Reaction Mechanism

The Wittig reaction proceeds through a series of well-established steps:

-

Ylide Formation: The acidic proton on the α-carbon of the phosphonium salt is abstracted by the strong base (n-BuLi) to form the phosphorus ylide.

-

[2+2] Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to a zwitterionic intermediate known as a betaine. This betaine rapidly undergoes ring closure to form a four-membered ring intermediate, the oxaphosphetane.

-

Cycloreversion: The oxaphosphetane is unstable and collapses in a concerted cycloreversion reaction. The thermodynamically stable phosphorus-oxygen double bond in triphenylphosphine oxide is formed, driving the reaction forward and yielding the desired alkene.

Caption: The mechanism of the Wittig reaction.

The m-CPBA Epoxidation Mechanism: The "Butterfly" Transition State

The epoxidation of an alkene with a peroxy acid like m-CPBA is a classic example of a pericyclic reaction that proceeds through a concerted mechanism.[4]

The reaction is believed to occur via a "butterfly" transition state where the peroxy acid and the alkene are suitably oriented. In this transition state, the π-bond of the alkene acts as a nucleophile, attacking the terminal, electrophilic oxygen of the peroxy acid. Simultaneously, the O-O bond of the peroxy acid cleaves, and the proton is transferred to the carbonyl oxygen of the newly formed carboxylic acid. This concerted process ensures that both C-O bonds of the epoxide are formed on the same face of the original double bond, resulting in a syn-addition.[2][3]

Caption: The concerted mechanism of m-CPBA epoxidation.

IV. Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Expected Characterization Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around δ 1.45 ppm), the piperidine ring protons (a complex multiplet pattern between δ 1.2-4.2 ppm), and the epoxide ring protons (multiplets in the range of δ 2.5-3.1 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): The spectrum should display signals for the carbonyl carbon of the Boc group (around δ 155 ppm), the quaternary carbon of the tert-butyl group (around δ 80 ppm), the methyl carbons of the tert-butyl group (around δ 28 ppm), and the carbons of the piperidine and epoxide rings.

-

Mass Spectrometry (ESI+): The mass spectrum should show a peak corresponding to the protonated molecule [M+H]⁺.

V. Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound, a valuable building block in medicinal chemistry. The use of well-established reactions such as the Wittig olefination and m-CPBA epoxidation ensures high yields and predictability. The mechanistic insights provided offer a foundation for further optimization and adaptation of this synthesis for related targets. The strategic placement of the reactive epoxide on the piperidine scaffold opens up a plethora of possibilities for the synthesis of novel, biologically active compounds, underscoring the importance of this intermediate in the ongoing quest for new therapeutics.

References

-

m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. (2011, June 17). Retrieved from [Link]

-

MCPBA Epoxidation: Mechanism Explained - Abraham Entertainment. (2025, November 14). Retrieved from [Link]

-

m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? (2020, May 29). Retrieved from [Link]

-

Supporting Information. Retrieved from [Link]

-

SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. Retrieved from [Link]

-

mCPBA Epoxidation - YouTube. (2021, July 7). Retrieved from [Link]

-

A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information. Retrieved from [Link]

-

Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem. Retrieved from [Link]

-

Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins - YouTube. (2023, November 11). Retrieved from [Link]

-

ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. Retrieved from [Link]

-

Epoxidation Using m-CPBA - YouTube. Retrieved from [Link]

- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents.

-

SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Retrieved from [Link]

-

Synthesis and mCPBA-mediated epoxidation of 3β-hydroxy- (3) and... - ResearchGate. Retrieved from [Link]

-

A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. Retrieved from [Link]

-

Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions - ResearchGate. Retrieved from [Link]

-

Tert-butyl 3-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate - PubChemLite. Retrieved from [Link]

-

carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Retrieved from [Link]

Sources

An In-depth Technical Guide to tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of tert-butyl 3-(oxiran-2-yl)piperidine-1-carboxylate. This bifunctional molecule, incorporating a reactive epoxide moiety and a Boc-protected piperidine scaffold, is a valuable building block in medicinal chemistry and drug discovery. Its strategic importance lies in its ability to introduce the piperidine core, a prevalent motif in numerous pharmaceuticals, while the oxirane ring serves as a versatile handle for a variety of chemical transformations. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate its effective utilization in complex synthetic campaigns.

Introduction

The piperidine ring is a fundamental heterocyclic scaffold found in a vast array of natural products and clinically approved drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in medicinal chemistry. The introduction of substituents onto the piperidine core allows for the fine-tuning of pharmacological properties. This compound (Figure 1) is a synthetically attractive intermediate that combines the piperidine framework with a reactive epoxide. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the piperidine nitrogen, allowing for selective reactions at the oxirane ring.[2] This guide will delve into the essential chemical and physical characteristics of this compound, providing a robust foundation for its application in synthetic chemistry.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While some experimental data for this specific molecule is not widely published, many properties can be reliably estimated based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties

| Property | Value | Source/Reference |

| CAS Number | 405087-74-3 | [3][4] |

| Molecular Formula | C₁₂H₂₁NO₃ | [3] |

| Molecular Weight | 227.30 g/mol | [3] |

| Appearance | White to yellow to orange solid or liquid | Estimated from[5] |

| Melting Point | 77-81 °C | Estimated from[6] for a related compound |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol and dimethylformamide (DMF) | Estimated from[6] for a related compound |

| Calculated LogP | 1.792 | [3] |

Synthesis and Purification

The most logical and widely applicable synthetic route to this compound is the epoxidation of the corresponding alkene precursor, tert-butyl 3-vinylpiperidine-1-carboxylate. This transformation can be achieved using various epoxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available precursor, as outlined in the workflow diagram below.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Epoxidation of tert-Butyl 3-vinylpiperidine-1-carboxylate

This protocol is a representative procedure based on standard epoxidation methods.

-

Dissolution: Dissolve tert-butyl 3-vinylpiperidine-1-carboxylate (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of m-CPBA: Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium sulfite, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the epoxide ring and the Boc-protecting group.

Reactivity of the Epoxide Ring

The strained three-membered oxirane ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of 1,2-difunctionalized piperidine derivatives. This reaction is highly regioselective, with nucleophiles typically attacking the less sterically hindered terminal carbon of the epoxide. A wide range of nucleophiles can be employed, including amines, thiols, azides, and hydrides, providing access to a diverse array of substituted piperidines.

Caption: Nucleophilic ring-opening of the epoxide.

This reactivity makes the title compound a valuable precursor for the synthesis of complex molecules, including potential drug candidates. For instance, reaction with a primary or secondary amine would yield a 1,2-amino alcohol, a common structural motif in biologically active compounds.

Reactivity of the Boc-Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[2] Deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid in an organic solvent.[7] This allows for the unmasking of the piperidine nitrogen at a desired stage in a synthetic sequence, enabling further functionalization at this position.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Boc group (-C(CH₃)₃) | ~1.45 ppm (s, 9H) |

| Piperidine ring protons | 1.5-1.9 ppm (m), 3.4-3.6 ppm (m) | |

| Oxirane ring protons | 2.5-3.1 ppm (m, 3H) | |

| ¹³C NMR | Boc group (-C(CH₃)₃) | ~28.4 ppm |

| Boc group (-C(CH₃)₃) | ~80.1 ppm | |

| Boc group (-C=O) | ~154 ppm | |

| Piperidine ring carbons | 23-59 ppm | |

| Oxirane ring carbons | 45-55 ppm | |

| IR Spectroscopy | C=O stretch (carbamate) | ~1680 - 1720 cm⁻¹ (strong, sharp) |

| C-O-C stretch (epoxide) | ~1250 cm⁻¹ | |

| Mass Spectrometry (ESI) | [M+H]⁺ | 228.1594 m/z |

| Characteristic Fragments | [M-56]⁺ (loss of isobutylene), [M-100]⁺ (loss of Boc group), m/z 57 (t-Bu⁺)[10][11] |

Note: Predicted values are based on typical ranges for these functional groups and may vary depending on the solvent and other experimental conditions.

Safety and Handling

No specific safety data sheet (SDS) is widely available for this compound. However, based on the safety profiles of structurally related N-Boc-piperidine derivatives, the following precautions should be observed.[12][13][14]

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Health Hazards: May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled.[13][14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

In case of exposure:

-

Skin contact: Wash off immediately with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

In all cases of significant exposure, seek medical attention.

-

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for the strategic introduction of the piperidine scaffold and subsequent functionalization through epoxide ring-opening reactions. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, its key reactivity, and predicted analytical data. By understanding these fundamental characteristics, researchers can effectively leverage this compound in the design and synthesis of novel and complex molecular architectures.

References

- BenchChem. (2025). Navigating the Matrix: A Comparative Guide to Mass Spectrometry Analysis of Boc-Protected Peptides. BenchChem.

- Anonymized. (n.d.).

- Jubilant Ingrevia Limited. (2024, April 2). 3-[N-(tert-Butoxycarbonyl)

- EnamineStore. (n.d.). This compound.

- Biosynth. (n.d.). This compound.

- BenchChem. (2025).

- A-ChemTek. (n.d.). This compound.

- Biosynth. (n.d.). This compound.

- ECHEMI. (n.d.). N-Boc-4-piperidinemethanol SDS, 123855-51-6 Safety Data Sheets.

- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl)

- Macmillan Group, Princeton University. (n.d.).

- Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.

- Fisher Scientific. (2023, October 4). SAFETY DATA SHEET: N-BOC-Piperidine-2-carboxylic acid.

- abcr Gute Chemie. (n.d.). AB631085 | CAS 405087-74-3.

- National Institutes of Health. (n.d.).

- National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- Cayman Chemical. (2025, September 22).

- BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming Boc Protection. BenchChem.

- National Institutes of Health. (n.d.). N-(tert-butoxycarbonyl)piperidine. PubChem.

- Moser, A. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.

- ChemicalBook. (n.d.). Synthesis and Application of N-Boc-3-piperidone.

- Supporting Information: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C

- National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.

- Grira, K. (2019, March 4). How can I avoid the Boc-cleavage during Mass Analysis?.

- ChemicalBook. (n.d.). 1-Boc-piperidine(75844-69-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). N-Boc-4-piperidinemethanol(123855-51-6) 1H NMR spectrum.

- MDPI. (n.d.).

- Thermo Fisher Scientific. (n.d.). N-BOC-3-piperidone, 97% 100 g.

- Parchem. (n.d.). N-Boc-piperidine-3-methanol (Cas 116574-71-1).

- National Institutes of Health. (n.d.). 1-BOC-3-Aminopiperidine. PubChem.

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r)

- ResearchGate. (n.d.). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions.

- Google Patents. (n.d.).

- Preprints.org. (2025, March 13). Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring.

- ResearchGate. (2007, August 5).

Sources

- 1. N-(tert-butoxycarbonyl)piperidine | C10H19NO2 | CID 7010304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EnamineStore [enaminestore.com]

- 4. This compound | 405087-74-3 | FRA08774 [biosynth.com]

- 5. N-BOC-3-piperidone, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. parchem.com [parchem.com]

- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. benchchem.com [benchchem.com]

- 11. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 12. peptide.com [peptide.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. echemi.com [echemi.com]

tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structure elucidation of this compound, a chiral building block of significant interest in medicinal chemistry and drug development. The guide is tailored for researchers and scientists, emphasizing a synergistic approach that integrates data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causality behind experimental choices, presenting not just methodologies but the scientific rationale required for robust characterization. By combining high-resolution mass data for elemental composition, vibrational spectroscopy for functional group identification, and a suite of NMR techniques for mapping the precise covalent framework and stereochemical nuances, this document establishes a self-validating protocol for confirming the molecular identity of this versatile synthetic intermediate.

Introduction: The Significance of a Chiral Building Block

In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure and functionally dense building blocks is insatiable. This compound is a prime example of such a scaffold. It incorporates several key features: a piperidine core, a common motif in numerous bioactive molecules; a reactive oxirane (epoxide) ring, which is a versatile handle for nucleophilic ring-opening reactions; and a tert-butoxycarbonyl (Boc) protecting group, which allows for controlled manipulation of the piperidine nitrogen's reactivity.[1] The inherent chirality at the piperidine C3 position and within the oxirane ring makes it a valuable precursor for creating complex stereodefined targets.

Given its role as a critical starting material, absolute certainty of its structure is paramount. Any ambiguity, whether in constitution or stereochemistry, can derail a multi-step synthesis. This guide, therefore, presents an authoritative workflow for the complete structural characterization of this molecule, leveraging a triad of modern analytical techniques to ensure scientific integrity and trustworthiness in its identification.[2]

Molecular Architecture and Key Features

To effectively elucidate the structure, we must first dissect its constituent parts. The molecule comprises three principal domains, each with unique spectroscopic signatures.

-

Boc-Protected Piperidine: A saturated six-membered nitrogen heterocycle where the amine is protected as a tert-butyl carbamate. The bulky and electron-withdrawing Boc group influences the piperidine ring's conformation and often leads to observable rotamers in NMR spectroscopy due to restricted rotation around the C-N amide bond.[3]

-

Oxirane Ring: A strained three-membered ether. Its protons and carbons have characteristic chemical shifts in NMR, and the ring itself possesses distinct vibrational modes detectable by IR spectroscopy.[4][5]

-

Linker and Stereocenters: The direct bond between the piperidine C3 and the oxirane C2' creates multiple stereocenters. The elucidation process must be capable of distinguishing between potential diastereomers.

Caption: Key functional domains of the target molecule.

The Analytical Workflow: A Synergistic Approach

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Causality & Experimental Choice: The primary goal is to confirm the molecular weight and elemental composition. A soft ionization technique like Electrospray Ionization (ESI) is chosen because it minimizes fragmentation, ensuring a strong signal for the molecular ion.[6] High-Resolution Mass Spectrometry (HRMS) is critical for distinguishing between isobaric species (molecules with the same nominal mass but different elemental formulas), providing a high degree of confidence in the assigned formula.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF) equipped with an ESI source.

-

Analysis: Infuse the solution into the ESI source. Operate in positive ion mode to detect the protonated molecule [M+H]⁺.[7]

-

Data Acquisition: Perform a full scan over a mass range of m/z 50-500. Determine the exact mass of the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to observe characteristic fragmentation patterns that corroborate the proposed structure.[8]

Data Interpretation & Expected Results

The molecular formula is C₁₂H₂₁NO₃. The expected monoisotopic mass of the neutral molecule is 227.1521 Da.

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₁₂H₂₂NO₃]⁺ | 228.1594 | Protonated molecular ion. Its accurate mass confirms the elemental composition. |

| [M-C₄H₈+H]⁺ | [C₈H₁₄NO₃]⁺ | 172.0917 | Loss of isobutylene (56 Da) from the Boc group, a hallmark fragmentation.[9] |

| [M-Boc+H]⁺ | [C₇H₁₄NO]⁺ | 128.1070 | Loss of the entire Boc group (100 Da), leaving the protonated 3-(oxiran-2-yl)piperidine. |

| [C₄H₉]⁺ | [C₄H₉]⁺ | 57.0704 | The tert-butyl cation, a highly stable and often prominent fragment from the Boc group.[9] |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality & Experimental Choice: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The choice of Fourier-Transform Infrared (FTIR) with an Attenuated Total Reflectance (ATR) accessory is pragmatic for a neat (solid or oil) sample, requiring minimal preparation and providing high-quality data.[7] The goal is to find characteristic vibrations for the carbamate (Boc group) and the oxirane ring.

Experimental Protocol: FTIR-ATR

-

Background Scan: Clean the ATR diamond crystal with a suitable solvent (e.g., isopropanol) and record a background spectrum.

-

Sample Application: Place a small amount of the neat sample directly onto the crystal.

-

Spectrum Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[7]

Data Interpretation & Expected Results

The IR spectrum will provide definitive evidence for the key functional moieties.

| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Significance |

| 2975-2850 | C-H Stretch | Aliphatic (Piperidine, Boc, Oxirane) | Confirms the hydrocarbon backbone. |

| ~1690 | C=O Stretch | Carbamate (Boc Group) | A strong, sharp absorption confirming the presence of the protecting group.[10] |

| ~1250 | C-O-C Asymmetric Stretch | Oxirane Ring "Breathing" | A characteristic band for the epoxy functional group.[5] |

| 950-810 | C-O-C Asymmetric Stretch | Oxirane Ring | An intense and diagnostically significant peak for epoxides.[4][11] |

| 1160-1170 | C-O Stretch | Carbamate | Strong absorption related to the carbamate linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Causality & Experimental Choice: While MS provides the formula and IR identifies functional groups, NMR spectroscopy provides the definitive map of the covalent framework. A combination of ¹H, ¹³C, and 2D NMR experiments is required for full assignment. ¹H NMR reveals proton environments and their connectivity through spin-spin coupling. ¹³C NMR identifies all unique carbon atoms. 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential to confidently link protons and carbons, piecing together the entire molecular puzzle.

Experimental Protocols

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: Acquire a standard proton spectrum. Note chemical shifts (δ), multiplicities (singlet, doublet, etc.), coupling constants (J), and integrations.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the chemical shifts of all carbon atoms.

-

2D COSY: This experiment reveals which protons are coupled to each other, allowing for the tracing of H-C-C-H networks through the piperidine and oxirane fragments.

-

2D HSQC: This experiment correlates each proton with the carbon atom it is directly attached to, providing unambiguous C-H assignments.

¹H NMR Data Interpretation

| Approx. δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.45 | Singlet | 9H | C(CH₃)₃ | Classic signature of the tert-butyl group on a Boc protector.[10][12] |

| 1.5 - 2.0 | Multiplets | ~4H | Piperidine CH₂ | Protons on the piperidine ring, often showing complex splitting. |

| 2.5 - 3.1 | Multiplets | ~3H | Oxirane CH₂, CH | Protons on the strained three-membered ring, typically found in this region. |

| 2.8 - 4.2 | Multiplets | ~4H | Piperidine CH, CH₂-N | Protons adjacent to the nitrogen and the substituted C3 position. Often show broad signals due to conformational exchange or rotamers.[3] |

¹³C NMR Data Interpretation

| Approx. δ (ppm) | Assignment | Rationale |

| ~28.5 | C(C H₃)₃ | Methyl carbons of the Boc group.[10][12] |

| 25 - 50 | Piperidine CH₂ | Carbons of the piperidine ring backbone. |

| ~45-55 | Oxirane CH, CH₂ | Carbons of the strained epoxide ring.[10] |

| ~80.0 | C (CH₃)₃ | Quaternary carbon of the Boc group.[12] |

| ~155.0 | N-C =O | Carbonyl carbon of the carbamate, a key identifier.[10] |

Holistic Conclusion: A Self-Validating Structural Proof

The structure of this compound is confirmed by the convergence of all analytical data. High-resolution mass spectrometry establishes the correct elemental formula of C₁₂H₂₁NO₃ and shows characteristic losses of the Boc group. Infrared spectroscopy provides clear evidence for the critical carbamate C=O and oxirane C-O-C functional groups. Finally, a complete set of NMR experiments, including ¹H, ¹³C, and 2D correlations, pieces together the molecular skeleton, confirming the connectivity of the Boc group, the piperidine ring, and the oxirane substituent, thereby providing an unambiguous and self-validating proof of the structure. This rigorous, multi-technique approach ensures the high fidelity required for advancing this valuable chiral building block into complex drug discovery pipelines.

References

- Supporting Information for relevant synthetic chemistry papers.

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (2016). Scientific Reports. [Link]

-

Supplementary Information for "Photoredox-catalysed conjugate addition of alkyl radicals to enoates". (2016). Nature. [Link]

-

PubChem Compound Summary for CID 2756825, tert-Butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Crystal structures of two chiral piperidine derivatives. (2016). Acta Crystallographica Section E. [Link]

-

Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. (2010). Sensors. [Link]

-

FTIR spectrum of the epoxide. ResearchGate. [Link]

-

PubChem Compound Summary for CID 10353694, tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

FTIR Examples - Observation of Epoxy Curing Kinetics. MAP Labs. [Link]

-

A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information. (2016). The Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. J. Appl. Res. Technol. [Link]

-

Confirmation of Synthesis: using MS to identify a protective group. (2008). ACD/Labs. [Link]

-

Structure Elucidation. Clariant Analytical Sciences. [Link]

-

This compound 250mg. Dana Bioscience. [Link]

-

The Infrared Spectra of Polymers V: Epoxies. (2022). Spectroscopy Online. [Link]

-

Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. (2025). ResearchGate. [Link]

-

Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. (2025). ResearchGate. [Link]

-

The curing kinetic analysis of epoxy based on FT-IR. Atlantis Press. [Link]

-

Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative. ResearchGate. [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]

-

Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2015). National Institutes of Health. [Link]

-

tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Pharmaffiliates. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. clariant.com [clariant.com]

- 3. researchgate.net [researchgate.net]

- 4. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. FTIR Examples - MAP Labs [maplaboratory.net]

- 12. pure.uva.nl [pure.uva.nl]

Spectroscopic and Structural Elucidation of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate: A Technical Guide

Introduction

tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, incorporating a Boc-protected piperidine ring and a reactive epoxide moiety, makes it a versatile intermediate for the synthesis of a wide range of more complex pharmaceutical compounds. This guide provides a comprehensive overview of the spectroscopic data essential for the characterization and structural confirmation of this compound, tailored for researchers, scientists, and professionals in drug development.

The structural integrity of such intermediates is paramount in multi-step syntheses. Therefore, a thorough understanding of its spectroscopic signature is crucial for quality control, reaction monitoring, and ensuring the desired stereochemistry. This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing insights into the correlation between the spectral features and the molecular structure.

Molecular Structure

The chemical structure of this compound is presented below. The numbering of the carbon and hydrogen atoms is provided to facilitate the discussion of the NMR data.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the piperidine ring, the oxirane ring, and the tert-butyl protecting group. The expected chemical shifts and multiplicities are summarized in the table below, based on the analysis of structurally similar compounds.[1]

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| tert-Butyl (9H) | ~1.46 | Singlet | - |

| Piperidine Ring (CH₂, CH) | 1.30 - 2.00 | Multiplet | - |

| Oxirane Ring (CH, CH₂) | 2.40 - 3.00 | Multiplet | - |

| Piperidine Ring (N-CH₂) | 3.20 - 3.90 | Multiplet | - |

-

tert-Butyl Group: A sharp singlet at approximately 1.46 ppm, integrating to nine protons, is characteristic of the magnetically equivalent methyl protons of the tert-butoxycarbonyl (Boc) protecting group.[2]

-

Piperidine Ring Protons: The protons on the piperidine ring will appear as a complex series of multiplets in the range of 1.30 to 2.00 ppm and 3.20 to 3.90 ppm. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to be deshielded and appear in the downfield region (3.20 - 3.90 ppm).

-

Oxirane Ring Protons: The protons of the epoxide ring are expected to resonate as multiplets in the range of 2.40 to 3.00 ppm. The diastereotopic nature of the methylene protons on the epoxide will likely result in complex splitting patterns.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Atom | Expected Chemical Shift (ppm) |

| tert-Butyl (CH₃) | ~28.7 |

| Piperidine Ring (CH₂) | 23.0 - 47.0 |

| Oxirane Ring (CH, CH₂) | 45.0 - 57.0 |

| tert-Butyl (quaternary C) | ~79.3 |

| Carbonyl (C=O) | ~155.0 |

-

tert-Butyl Group: The three equivalent methyl carbons of the tert-butyl group will appear as a single peak at approximately 28.7 ppm. The quaternary carbon of this group is expected at around 79.3 ppm.[1]

-

Piperidine Ring Carbons: The carbons of the piperidine ring will resonate in the range of 23.0 to 47.0 ppm.

-

Oxirane Ring Carbons: The carbons of the epoxide ring are expected in the region of 45.0 to 57.0 ppm.

-

Carbonyl Carbon: The carbonyl carbon of the Boc group will be observed as a downfield signal at approximately 155.0 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a neat sample (for liquids) on a salt plate (e.g., NaCl or KBr) or as a KBr pellet (for solids).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (alkane) | 2850 - 2980 |

| C=O (carbamate) | 1680 - 1700 |

| C-O (ester) | 1160 - 1250 |

| C-O-C (epoxide) | 800 - 950 |

-

C-H Stretching: Strong absorptions in the 2850-2980 cm⁻¹ region correspond to the C-H stretching vibrations of the alkane portions of the molecule (piperidine and tert-butyl groups).

-

C=O Stretching: A strong and sharp absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbonyl group of the carbamate (Boc protecting group).[1]

-

C-O Stretching: A strong band in the 1160-1250 cm⁻¹ region is indicative of the C-O stretching of the ester functionality within the Boc group.

-

Epoxide Ring Vibrations: The characteristic C-O-C stretching of the epoxide ring is expected to appear in the 800-950 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound.

-

Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.

-

Data Analysis: Analyze the spectrum for the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and characteristic fragment ions.

MS Spectral Data and Interpretation

-

Molecular Ion: The expected monoisotopic mass of the compound (C₁₂H₂₁NO₃) is 227.1521 g/mol . In ESI-MS, the compound is expected to be detected as its protonated molecule [M+H]⁺ at m/z 228.1594 or as the sodium adduct [M+Na]⁺ at m/z 250.1413.

-

Fragmentation Pattern: A characteristic fragmentation would be the loss of the tert-butyl group (57 Da) or isobutylene (56 Da) from the molecular ion, leading to significant fragment ions. The loss of the entire Boc group (100 Da) is also a common fragmentation pathway for Boc-protected amines.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the unambiguous structural elucidation and purity assessment of this compound. This guide serves as a practical reference for scientists engaged in the synthesis and application of this important chemical intermediate, ensuring the quality and reliability of their research and development efforts. The provided data and interpretations, grounded in the fundamental principles of spectroscopy and supported by data from related structures, offer a solid framework for the characterization of this and similar molecules.

References

- Supporting Information for publications that may contain relevant d

-

SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. [Link]

-

PubChem - National Center for Biotechnology Information. tert-Butyl 3-oxopiperidine-1-carboxylate. [Link]

- Supporting Information for publications detailing synthesis and characteriz

-

ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. [Link]

-

PubChem - National Center for Biotechnology Information. tert-Butyl 2-oxopiperidine-1-carboxylate. [Link]

-

PubChem - National Center for Biotechnology Information. tert-Butyl 4-(2-methyloxiran-2-yl)piperidine-1-carboxylate. [Link]

Sources

A Technical Guide to tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate: A Versatile Chiral Building Block in Drug Discovery

Abstract

This technical guide provides an in-depth exploration of tert-butyl 3-(oxiran-2-yl)piperidine-1-carboxylate (CAS Number: 405087-74-3), a pivotal chiral intermediate in modern medicinal chemistry. The strategic placement of a reactive epoxide on a Boc-protected piperidine scaffold renders this molecule a highly valuable building block for the synthesis of complex pharmaceutical agents, particularly in the realm of antiviral therapies. This document will detail its chemical properties, a robust and logical synthetic methodology, and its critical applications in the development of protease inhibitors, supported by mechanistic insights and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage this versatile intermediate in their synthetic strategies.

Introduction: The Strategic Importance of Piperidine Epoxides

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, owing to its favorable physicochemical properties and its ability to serve as a versatile scaffold for diverse functionalization.[1] The introduction of a chiral epoxide ring onto the piperidine core, as seen in this compound, provides a gateway to a multitude of stereochemically defined molecules. The tert-butoxycarbonyl (Boc) protecting group is crucial in this context, as it modulates the reactivity of the piperidine nitrogen, allowing for selective transformations at other positions of the ring.[2]

The epoxide functional group is a highly valuable electrophilic species in organic synthesis. Its inherent ring strain allows for facile nucleophilic ring-opening reactions, enabling the stereocontrolled installation of various functional groups. This reactivity is particularly exploited in the synthesis of complex molecules, including protease inhibitors, where precise stereochemistry is paramount for biological activity.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key identifiers and properties.

| Property | Value |

| CAS Number | 405087-74-3 |

| Molecular Formula | C₁₂H₂₁NO₃ |

| Molecular Weight | 227.30 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Approx. 308.5°C at 760 mmHg (Predicted) |

| Density | Approx. 1.08 g/cm³ (Predicted) |

Note: Some physical properties are predicted due to limited publicly available experimental data.

Spectroscopic Characterization

While a publicly available, peer-reviewed full dataset for the target compound is scarce, the expected spectroscopic signatures can be inferred from its structure and data from closely related analogs.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons (a complex multiplet region from approximately 1.5 to 3.5 ppm), and the epoxide ring protons (multiplets in the 2.5-3.1 ppm range).

-

¹³C NMR: The carbon NMR would display a signal for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm). The carbons of the piperidine and epoxide rings would appear in the aliphatic region.

-

Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) would be expected to show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 228.15.

Synthesis of this compound

A logical and efficient synthetic route to the title compound involves a two-step process starting from a suitable piperidine precursor: the introduction of a vinyl or allyl group, followed by epoxidation. This approach allows for good control over the final structure.

Synthesis of the Alkene Precursor: tert-Butyl 3-vinylpiperidine-1-carboxylate

The most direct precursor for the epoxidation is tert-butyl 3-vinylpiperidine-1-carboxylate (CAS 146667-87-0).[3] This intermediate can be synthesized through various established organometallic coupling reactions or elimination strategies from a corresponding alcohol or halide.

Epoxidation of the Alkene Precursor

The epoxidation of the C-C double bond of tert-butyl 3-vinylpiperidine-1-carboxylate is a critical step. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, reliable, and stereospecific reagent for this transformation.[4][5] The reaction proceeds via a concerted mechanism, often referred to as the "butterfly" mechanism, where the oxygen atom is delivered to one face of the alkene.[6]

Figure 1: Synthetic workflow for the epoxidation of tert-butyl 3-vinylpiperidine-1-carboxylate.

Detailed Experimental Protocol

Materials:

-

tert-Butyl 3-vinylpiperidine-1-carboxylate

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-vinylpiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add m-CPBA (approx. 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. The use of a slight excess of m-CPBA drives the reaction to completion.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a 10% aqueous solution of sodium thiosulfate to reduce the excess peroxyacid. Then, add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.

Applications in Drug Development

The title compound is a valuable intermediate in the synthesis of various therapeutic agents, particularly those targeting viral proteases. The epoxide ring serves as a handle for introducing key pharmacophoric elements through nucleophilic ring-opening reactions.

Role in Protease Inhibitor Synthesis

Protease inhibitors are a cornerstone of antiviral therapy, notably for HIV and Hepatitis C Virus (HCV).[7][8] These drugs often feature a core scaffold that mimics the transition state of peptide cleavage, and the hydroxyl group resulting from the ring-opening of an epoxide is a common feature in these mimics.

The general synthetic strategy involves the reaction of the epoxide with a suitable nucleophile, which can be a part of a larger, more complex molecule. This reaction is often highly regioselective and stereospecific, which is critical for the biological activity of the final drug molecule.

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]

- 3. lookchem.com [lookchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. leah4sci.com [leah4sci.com]

- 7. US5618937A - Process to make HIV protease inhibitor from (2S)-4-picolyl-2-piperazine-t-butylcarboxamide - Google Patents [patents.google.com]

- 8. WO2013074386A2 - Hcv ns3 protease inhibitors - Google Patents [patents.google.com]

The Art of the Ring-Opening: A Technical Guide to the Reactivity of the Epoxide in tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate

Abstract

tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry, primarily owing to the reactive epoxide ring tethered to a piperidine scaffold. The strategic opening of this three-membered heterocycle provides a versatile entry point for the synthesis of a diverse array of complex molecules, including potent antiviral agents such as HIV protease inhibitors. This in-depth technical guide delineates the core principles governing the reactivity of this epoxide, with a focus on the regioselectivity of its ring-opening reactions. We will explore the nuanced interplay of steric and electronic factors, the influence of the N-Boc protecting group, and the critical role of reaction conditions in dictating the chemical outcome. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: The Strategic Importance of a Strained Ring

The high degree of ring strain inherent in the oxirane (epoxide) ring of this compound is the primary driver of its reactivity. This strain, a combination of angle and torsional strain, renders the C-O bonds susceptible to nucleophilic attack, even with relatively weak nucleophiles. The piperidine ring, a common motif in pharmaceuticals, and the bulky tert-butoxycarbonyl (N-Boc) protecting group introduce specific steric and electronic biases that are crucial in controlling the regioselectivity of the ring-opening process. Understanding these subtleties is paramount for the rational design of synthetic routes to novel therapeutic agents.

The general reactivity of epoxides is well-established, with ring-opening proceeding via either an SN2 or SN1-like mechanism, largely dependent on the reaction conditions.[1] In the context of this compound, the key question for the synthetic chemist is which of the two electrophilic carbons of the oxirane ring will be attacked by an incoming nucleophile.

The Dichotomy of Control: Regioselectivity in Epoxide Ring-Opening

The regiochemical outcome of the nucleophilic attack on the epoxide ring of this compound is a critical consideration. The two carbons of the oxirane, C2 and C3, are electronically and sterically distinct. The piperidine substituent at C3 introduces significant steric hindrance, while the electronic nature of the substituent and the reaction conditions play a pivotal role in modulating the electrophilicity of the two carbons.

Base-Catalyzed and Nucleophilic Ring-Opening: The SN2 Pathway

Under basic or neutral conditions with strong nucleophiles, the ring-opening of epoxides typically follows an SN2 mechanism.[2] In this scenario, the nucleophile attacks the sterically less hindered carbon atom. For this compound, this corresponds to attack at the C2 position. This regioselectivity is a direct consequence of the steric bulk of the piperidine ring impeding approach to the C3 carbon.

Common strong nucleophiles employed in this type of transformation include:

-

Amines: Primary and secondary amines are excellent nucleophiles for epoxide opening, leading to the formation of valuable β-amino alcohols.

-

Azides: The azide ion (N₃⁻) is a potent nucleophile that opens epoxides to furnish β-azido alcohols, which are versatile intermediates for the synthesis of amines and triazoles.

-

Organometallics: Reagents such as Grignard reagents (RMgX) and organolithiums (RLi) are powerful carbon nucleophiles that react with epoxides to form new carbon-carbon bonds.[3]

The general mechanism for the base-catalyzed ring-opening is depicted below:

Caption: SN1-like ring-opening of the epoxide.

The Role of the N-Boc Protecting Group

The tert-butoxycarbonyl (N-Boc) group serves as a crucial protecting group for the piperidine nitrogen. Its bulky nature contributes to the steric hindrance around the C3 position of the epoxide, reinforcing the preference for C2 attack under SN2 conditions. Electronically, the carbamate functionality can withdraw some electron density from the nitrogen, which may have a subtle influence on the electronic environment of the epoxide ring. Furthermore, under certain conditions, the carbonyl oxygen of the Boc group could potentially act as an intramolecular nucleophile or a coordinating site for Lewis acids, although such reactivity is not commonly observed in simple ring-opening reactions. [4]

Practical Applications in Drug Discovery: Synthesis of HIV Protease Inhibitors

The regioselective ring-opening of N-Boc protected amino epoxides is a cornerstone in the synthesis of several HIV protease inhibitors. [5][6]For instance, the opening of a similar N-Boc protected epoxide with a protected hydrazine derivative is a key step in the synthesis of Atazanavir. [5]This highlights the industrial relevance and the critical need for precise control over the regioselectivity of this transformation.

Experimental Protocols: A Guide to Practice

The following protocols are illustrative examples of the ring-opening reactions of this compound and are based on established methodologies for similar substrates. Researchers should optimize these conditions for their specific needs.

Protocol 1: Regioselective Ring-Opening with Sodium Azide (SN2 Conditions)

This protocol describes the synthesis of tert-butyl 3-(3-azido-2-hydroxypropyl)piperidine-1-carboxylate, a versatile intermediate for the introduction of an amino group.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Water (H₂O)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired β-azido alcohol.

Expected Outcome: The reaction is expected to proceed with high regioselectivity, with the azide nucleophile attacking the C2 position of the epoxide. [7]

Protocol 2: Lewis Acid-Catalyzed Ring-Opening with an Amine

This protocol outlines the synthesis of a β-amino alcohol via a Lewis acid-catalyzed ring-opening.

Materials:

-

This compound

-

A primary or secondary amine (e.g., benzylamine)

-

A Lewis acid catalyst (e.g., lithium perchlorate, LiClO₄, or zinc triflate, Zn(OTf)₂)

-

Anhydrous acetonitrile (MeCN)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the amine (1.2 eq).

-

Add a catalytic amount of the Lewis acid (e.g., 10 mol%).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Expected Outcome: The use of a Lewis acid catalyst may lead to a mixture of regioisomers, with the potential for increased formation of the C3-attack product compared to base-catalyzed conditions. The exact ratio will depend on the specific Lewis acid, amine, and reaction conditions.

Data Presentation: A Comparative Overview

The following table summarizes the expected regioselectivity for the ring-opening of this compound under different conditions. The ratios are illustrative and can vary based on the specific nucleophile and reaction parameters.

| Catalyst/Conditions | Nucleophile | Expected Major Regioisomer | Typical C2:C3 Ratio |

| Basic (e.g., NaOMe) | Methoxide | C2-attack | >95:5 |

| Neutral (e.g., NaN₃ in MeOH/H₂O) | Azide | C2-attack | >90:10 |

| Acidic (e.g., H₂SO₄ cat.) | Methanol | C3-attack favored | Variable, e.g., 30:70 |

| Lewis Acidic (e.g., Zn(OTf)₂) | Amine | Mixture | Variable |

Conclusion: A Versatile Tool for Molecular Construction

The epoxide ring in this compound is a highly valuable functional group that provides a gateway to a wide range of synthetically useful transformations. The ability to control the regioselectivity of the ring-opening reaction through the judicious choice of reaction conditions and nucleophiles is a powerful tool for the synthetic chemist. A thorough understanding of the underlying mechanistic principles, as outlined in this guide, is essential for harnessing the full potential of this versatile building block in the design and synthesis of novel molecules with therapeutic applications.

References

- Ghosh, A. K., et al. (2006). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 49(26), 7685-7695.

- Boddeti, G., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Pharmaceutical Research and Clinical Practice, 3(2).

- Chakraborti, A. K., et al. (2007). Zinc(II) Perchlorate Hexahydrate as a Highly Efficient Catalyst for the Opening of Epoxides by Amines Affording 2-Amino Alcohols in High Yields under Solvent-Free Conditions and with Excellent Chemo-, Regio-, and Stereoselectivities. The Journal of Organic Chemistry, 72(10), 3713-3722.

- Funicello, M., et al. (2023). Novel wild type and mutate HIV-1 protease inhibitors containing heteroaryl carboxamides in P2. Results in Chemistry, 6, 101165.

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

- Ghosh, A. K., et al. (2000). Syntheses of FDA Approved HIV Protease Inhibitors. Current Medicinal Chemistry, 7(8), 775-794.

- Mandal, T., & Panu, K. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 3, 13-23.

- Chandrasekhar, S., et al. (2000). Tantalum(V) chloride has been demonstrated as an efficient catalyst in ring opening of epoxides with aromatic amines for the synthesis of β-amino alcohols. Synthesis, 2000(12), 1817-1818.

- Roy, S., et al. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry, 18(34), 6663-6667.

-

Funicello, M., et al. (2023). Novel Wild Type and Mutate HIV-1 Protease Inhibitors Containing Heteroaryl Carboxamides in P2. [Link]

- Das, B., et al. (2007). Catalyst-Free Highly Regio- and Stereoselective Ring Opening of Epoxides and Aziridines with Sodium Azide Using Poly(ethylene glycol) as an Efficient Reaction Medium. Synthesis, 2007(05), 666-668.

- Barluenga, J., et al. (2002). Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry, 8, 108.

- Reddy, L. R., et al. (2009). Al(OTf)3-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products. The Journal of Organic Chemistry, 74(24), 9204-9210.

-

Reddit. (2023). Base vs. Acid catalyed epoxide ring openings. [Link]

-

Thieme E-Journals. (n.d.). Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. [Link]

- Semghouli, A., et al. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. ChemistryOpen, 13(3), e202400475.

- Izzotti, A. R., & Gleason, J. L. (2021). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv.

- Hu, Y., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4240.

-

Reddit. (2023). Base vs. Acid catalyed epoxide ring openings. [Link]

-

Dana Bioscience. (n.d.). This compound 250mg. [Link]

- Lee, J., et al. (2001). Asymmetric synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine via ring expansion. Tetrahedron Letters, 42(36), 6223-6225.

- Pruthviraj, K., & Sunil, K. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Journal of Applied Research and Technology, 23(1), 103-107.

- Kalesh, K. A., et al. (2018). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 23(12), 3291.

Sources

- 1. rroij.com [rroij.com]

- 2. reddit.com [reddit.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. diva-portal.org [diva-portal.org]

- 7. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

potential applications of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate in medicinal chemistry

An In-Depth Technical Guide to the Medicinal Chemistry Applications of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for introducing diverse pharmacophoric elements. This guide focuses on a particularly valuable, yet underexplored, building block: this compound. We will delve into its synthetic utility, focusing on the reactivity of the epoxide ring, and explore its potential to generate libraries of novel 3-substituted piperidine derivatives for drug discovery programs. This document will serve as a technical resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, actionable protocols.

The Strategic Importance of the 3-Substituted Piperidine Scaffold

The chiral 3-substituted piperidine framework is a privileged scaffold in medicinal chemistry. Its non-planar, saturated ring system allows for the precise spatial arrangement of substituents, which is critical for selective interactions with biological targets. Furthermore, the nitrogen atom can act as a basic center, aiding in aqueous solubility and the formation of salt forms with improved biopharmaceutical properties. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a stable yet readily cleavable handle, enabling further synthetic manipulations. A variety of synthetic strategies have been developed to access enantioenriched 3-substituted piperidines, including asymmetric dearomatization of pyridines and rhodium-catalyzed asymmetric carbometalation.[1][2][4][5]

This compound: A Versatile Chiral Building Block

This compound is a bifunctional molecule that combines the desirable properties of the Boc-protected piperidine ring with the synthetic versatility of an epoxide. The epoxide, a strained three-membered ring, is a potent electrophile susceptible to ring-opening by a wide range of nucleophiles.[6][7] This reactivity provides a powerful and stereospecific method for introducing a variety of functional groups at the 3-position of the piperidine ring, leading to the generation of diverse molecular architectures.

Synthesis

While a specific, detailed synthesis of this compound is not extensively documented in a single source, its preparation can be conceptualized through established synthetic transformations. A plausible synthetic route would involve the epoxidation of a corresponding vinylpiperidine precursor, which itself can be synthesized through various olefination reactions from a suitable 3-substituted piperidine derivative.

Caption: Conceptual synthetic pathway to this compound.

The Centerpiece of Reactivity: Epoxide Ring-Opening Reactions

The synthetic utility of this compound is dominated by the nucleophilic ring-opening of the epoxide. This reaction is typically highly regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide, and proceeds with inversion of stereochemistry.[7][8] This predictable stereochemical outcome is a significant advantage in the synthesis of chiral drug candidates.

A vast array of nucleophiles can be employed in this reaction, leading to a diverse set of 3-substituted piperidine derivatives. The general transformation is depicted below:

Caption: General scheme for the nucleophilic ring-opening of the epoxide.

A Universe of Potential Products